5-chloro-N-cyclopropyl-2-methylbenzamide

Description

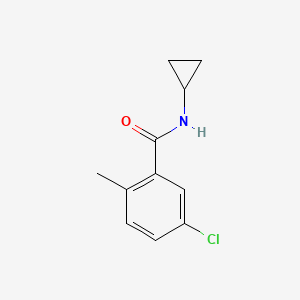

5-Chloro-N-cyclopropyl-2-methylbenzamide (molecular formula: C₁₁H₁₂ClNO) is a substituted benzamide derivative characterized by a chloro group at position 5, a methyl group at position 2, and an N-cyclopropylamide moiety. Benzamides are widely studied for their roles as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

5-chloro-N-cyclopropyl-2-methylbenzamide |

InChI |

InChI=1S/C11H12ClNO/c1-7-2-3-8(12)6-10(7)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14) |

InChI Key |

LELOTGTWRTVSBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(=O)NC2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing vs. The 2-methyl group in this compound may improve metabolic stability by reducing oxidative susceptibility relative to nitro or amino analogs .

Cyclopropylamide Moieties :

- In contrast, the simpler substituents in the target compound may favor synthetic versatility.

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: Methylclonazepam (), a benzodiazepine derivative, highlights the importance of chloro and nitro groups in central nervous system (CNS) drugs. The target compound’s methyl group may reduce CNS penetration compared to nitro analogs but improve selectivity. The bulky naphthalene sulfonamide in demonstrates how aromatic extensions can enhance protein-binding interactions, a feature absent in the target compound.

Agrochemical and Material Applications :

- Nitro-substituted benzamides (e.g., ) are often intermediates in herbicide synthesis, whereas methyl-substituted variants like the target compound may serve as stable intermediates in polymer or dye chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.